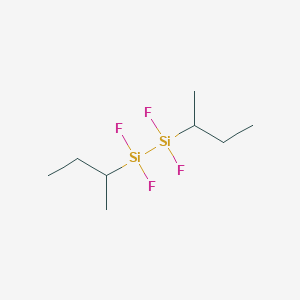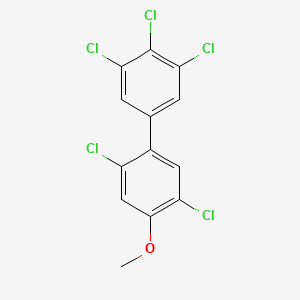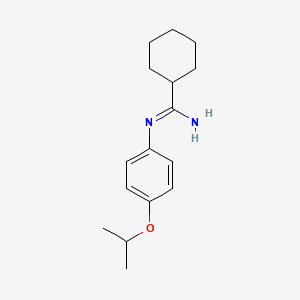
1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane is an organosilicon compound characterized by the presence of two butan-2-yl groups and four fluorine atoms attached to a disilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane typically involves the reaction of butan-2-yl lithium with a suitable silicon-fluorine precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
2 C4H9Li+Si2F4→(C4H9)2Si2F4+2LiF
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Scientific Research Applications
1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the silicon atoms can form covalent bonds with other elements. These interactions can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Di(methyl)-1,1,2,2-tetrafluorodisilane
- 1,2-Di(ethyl)-1,1,2,2-tetrafluorodisilane
- 1,2-Di(propyl)-1,1,2,2-tetrafluorodisilane
Uniqueness
1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane is unique due to the presence of butan-2-yl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it distinct from other similar compounds with different alkyl groups.
Properties
CAS No. |
918446-84-1 |
|---|---|
Molecular Formula |
C8H18F4Si2 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
butan-2-yl-[butan-2-yl(difluoro)silyl]-difluorosilane |
InChI |
InChI=1S/C8H18F4Si2/c1-5-7(3)13(9,10)14(11,12)8(4)6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
OWXXMTLXFVTUBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](F)(F)[Si](C(C)CC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)


![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)

![2-{2-[1-(4-Chlorophenyl)cyclopropyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12625486.png)

![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)

![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)

![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)
